Dehydroabietic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

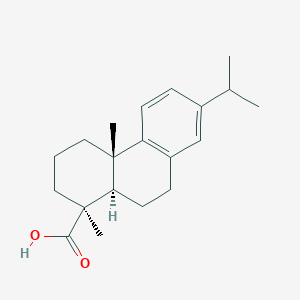

脱氢枞酸是一种天然存在的二萜树脂酸,源自针叶树,例如松树 (Pinus) 和云杉 (Picea)。它以其多样的生物活性而闻名,包括抗炎、抗菌、抗真菌和抗癌特性 。 脱氢枞酸的分子式为 C({20})H({28})O({2}), 其分子量为 300.44 g/mol {_svg_2}.

准备方法

合成路线和反应条件: 脱氢枞酸可以通过枞酸的氧化合成,枞酸是另一种存在于针叶树中的树脂酸。 氧化过程通常涉及在受控条件下使用氧化剂,例如高锰酸钾 (KMnO(4)) 或铬酸 (H(_2)CrO(_4)) {_svg_3}.

工业生产方法: 脱氢枞酸的工业生产通常涉及从松香中提取树脂酸,然后进行结晶和色谱等纯化过程。 提取的树脂酸然后进行氧化以得到脱氢枞酸 .

化学反应分析

反应类型: 脱氢枞酸会发生各种化学反应,包括:

常用试剂和条件:

氧化: 高锰酸钾、铬酸和其他强氧化剂。

还原: 硼氢化钠、氢化铝锂。

取代: 醇和胺用于酯化和酰胺化反应.

主要产物:

氧化: 脱氢枞酸的各种氧化衍生物。

还原: 二氢衍生物。

取代: 脱氢枞酸的酯和酰胺.

科学研究应用

脱氢枞酸在科学研究中有着广泛的应用:

作用机制

相似化合物的比较

脱氢枞酸在树脂酸中是独一无二的,因为它具有特定的生物活性以及化学性质。类似的化合物包括:

枞酸: 另一种具有类似抗炎和抗菌特性的树脂酸,但其化学结构和反应性不同.

海松酸: 与脱氢枞酸共享一些生物活性,但具有不同的分子结构.

沼泽松酸: 在结构上与脱氢枞酸相似,但具有不同的生物活性.

生物活性

Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid primarily derived from coniferous plants, particularly from the rosin of pine trees. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and insecticidal properties. This article reviews the latest findings on the biological activity of DAA, highlighting its mechanisms of action, relevant case studies, and structural modifications that enhance its efficacy.

Chemical Structure and Properties

DAA is characterized by a complex molecular structure that includes a carboxyl group, an aromatic ring, and two alicyclic rings. Its molecular formula is C20H30O2, which contributes to its varied biological activities. The compound's structural features allow it to interact with various biological targets, making it a subject of interest for medicinal chemistry.

Antitumor Activity

DAA and its derivatives have shown promising antitumor effects across several cancer types:

- Mechanism of Action : DAA induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function. For instance, studies have demonstrated that DAA can inhibit tumor cell migration and induce cell cycle arrest in the G1 phase in HepG2 liver cancer cells .

- Case Study : A derivative of DAA was found to upregulate p27 and downregulate cyclin D1, effectively preventing pancreatic cancer cell growth . Another study reported an IC50 value of 7.76 μM against HeLa cells, indicating strong anticancer potential .

Antibacterial and Antifungal Activities

DAA exhibits significant antibacterial and antifungal properties:

- Antibacterial Effects : DAA has been shown to inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 2 μg/mL .

- Fungal Inhibition : It also demonstrates antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans, making it a potential candidate for treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory properties of DAA are mediated through several pathways:

- Mechanism : DAA reduces nitric oxide (NO) production in macrophages and inhibits the expression of inflammatory genes by targeting key kinases in the NF-κB pathway. This suppression leads to decreased inflammatory responses .

- Research Findings : In vitro studies have confirmed that DAA can significantly lower inflammation markers in macrophage cell lines, suggesting its potential use in treating inflammatory diseases .

Antiviral and Antiprotozoal Activities

DAA has also been investigated for its antiviral and antiparasitic effects:

- Antiviral Properties : Preliminary studies indicate that DAA may inhibit viral replication; however, specific mechanisms require further elucidation.

- Antiprotozoal Effects : Research has shown that DAA can inhibit the growth of protozoan parasites such as Trypanosoma cruzi and Leishmania spp., primarily through oxidative stress mechanisms .

Structural Modifications for Enhanced Activity

Recent advances have focused on modifying the structure of DAA to enhance its bioactivity:

| Modification Type | Description | Impact on Activity |

|---|---|---|

| Acyl-thiourea Derivatives | Synthesis of novel derivatives with improved solubility and bioavailability | Enhanced anticancer activity |

| Amino Acid Conjugates | Derivatives containing amino acids showed selective action against protozoa | Increased selectivity against parasites |

| Triazole Moiety | Incorporation at specific positions improved antibacterial properties | Broader spectrum against bacteria |

These modifications not only improve the efficacy of DAA but also reduce potential toxicity to mammalian cells .

属性

CAS 编号 |

1740-19-8 |

|---|---|

分子式 |

C20H28O2 |

分子量 |

300.4 g/mol |

IUPAC 名称 |

(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17?,19-,20-/m1/s1 |

InChI 键 |

NFWKVWVWBFBAOV-IPNZSQQUSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

手性 SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)O)C |

规范 SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

外观 |

Powder |

Key on ui other cas no. |

1740-19-8 |

物理描述 |

Dry Powder; Other Solid |

Pictograms |

Irritant |

溶解度 |

2.20e-05 M |

同义词 |

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid; 13-Isopropylpodocarpa-8,11,13-trien-15-oic Acid; (+)-Dehydroabietic acid; Abieta-8,11,13-trien-18-oic acid; NSC 2952; [1R-(1α,4aβ,10aα)]-1,2,3, |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。